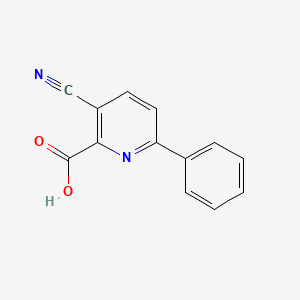

3-Cyano-6-phenyl-2-pyridinecarboxylic acid

Description

Properties

IUPAC Name |

3-cyano-6-phenylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-8-10-6-7-11(15-12(10)13(16)17)9-4-2-1-3-5-9/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTHPOFIRVAKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Catalytic Hydrogenation Route

This is a widely reported and industrially relevant method for synthesizing 3-(2-phenethyl)-2-pyridinecarboxamide derivatives, closely related to this compound.

Step A: Condensation Reaction

- Starting Materials: 2-cyano-3-methylpyridine and benzaldehyde derivatives (e.g., 3-chlorobenzaldehyde or benzaldehyde).

- Conditions: Reaction in appropriate solvents (e.g., N,N-dimethylformamide, tetrahydrofuran, or alcohols) under basic conditions using bases such as lithium hydroxide, sodium hydroxide, potassium hydroxide, cesium hydroxide, magnesium hydroxide, calcium hydroxide, or borax.

- Temperature: Typically from 0°C to 80°C.

- Time: 2 to 48 hours.

- Outcome: Formation of 3-(2-styryl)-2-pyridinecarboxamide intermediates.

Step B: Catalytic Hydrogenation

- Catalysts: Pd/C (1-30% by weight), Raney Nickel, Pd(OH)2-C, or other palladium-based catalysts.

- Solvents: Water, methanol, ethanol, toluene, tetrahydrofuran, acetic acid, or their mixtures.

- Conditions: Hydrogen pressure from atmospheric up to 10 MPa; temperatures from room temperature to 80°C; reaction times 1 to 24 hours.

- Outcome: Reduction of the styryl double bond to yield 3-(2-phenethyl)-2-pyridinecarboxamide derivatives with high chemical purity (>98.5%).

This method avoids harsh anhydrous conditions and uses readily available reagents, making it suitable for large-scale synthesis with good yields (up to 60% or more depending on the base and conditions).

Alternative Methods and Considerations

- Use of Potassium tert-Butoxide: Earlier methods employed potassium tert-butoxide in anhydrous tetrahydrofuran at low temperatures (-20 to -15°C), but this approach is cumbersome due to moisture sensitivity and lower yields (~20%).

- Reflux with Sodium Hydroxide in Ethanol-Water: Using 3-(2-chlorophenethyl)-2-pyridinecarbonitrile as starting material under reflux with sodium hydroxide in ethanol-water gave good yields (~84%) but starting materials are less accessible and costly.

- One-Pot Multicomponent Reactions: For related 3-cyano-2-substituted pyridines, one-pot reactions involving substituted acetophenones, benzaldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol have been reported, but yields and reaction times vary significantly.

- Carbonylation of Halopyridines: Palladium-catalyzed carbonylation of halopyridines with carbon monoxide and alcohols can yield pyridinecarboxylic acid esters, which may be hydrolyzed to the acid. This method requires high temperature (100-250°C) and pressure (1-200 bar CO), with moderate to high yields.

Comparative Data on Preparation Yields Using Different Bases

| Example No. | Base Used | Yield (%) | Notes |

|---|---|---|---|

| 1 | Lithium hydroxide | 48.0 | Room temperature, DMF solvent |

| 2 | Sodium hydroxide | 46.5 | Similar conditions as Example 1 |

| 3 | Potassium hydroxide | 54.0 | Improved yield |

| 4 | Cesium hydroxide | 60.2 | Highest yield among tested bases |

| 5 | Magnesium hydroxide | 56.3 | Moderate yield |

| 6 | Calcium hydroxide | 63.6 | Highest yield reported, reaction temp 60-70°C |

| 7 | Calcium oxide | 60.7 | Reaction temp adjusted to 60-70°C |

Note: All products were confirmed by NMR spectroscopy and had high purity.

Summary of Key Reaction Parameters

| Parameter | Range / Preferred Conditions |

|---|---|

| Solvents (Condensation) | DMF, THF, tert-butanol, DMSO, acetonitrile, etc. |

| Base | LiOH, NaOH, KOH, CsOH, Mg(OH)2, Ca(OH)2, borax |

| Temperature (Condensation) | 0°C to 80°C (up to 120°C possible) |

| Time (Condensation) | 2 to 48 hours |

| Catalyst (Hydrogenation) | Pd/C (1-30%), Raney Ni, Pd(OH)2-C |

| Solvents (Hydrogenation) | Water, MeOH, EtOH, toluene, THF, acetic acid |

| Pressure (Hydrogenation) | 0.1 to 10 MPa (preferably 0.1 to 2 MPa) |

| Temperature (Hydrogenation) | Room temperature to 80°C |

| Time (Hydrogenation) | 1 to 24 hours |

Research Findings and Advantages of Modern Methods

- Modern methods avoid the use of moisture-sensitive reagents like potassium tert-butoxide, allowing reactions under ambient or mild conditions.

- Use of alkali and alkaline earth metal hydroxides or oxides as bases is cost-effective and operationally simpler.

- Catalytic hydrogenation using Pd/C or Raney Ni provides high purity products with good yields.

- The synthetic route is scalable and environmentally friendlier due to milder conditions and less rigorous exclusion of moisture.

- The chemical purity of final products exceeds 98.5%, suitable for pharmaceutical intermediates.

Representative Reaction Scheme (Simplified)

$$

\text{2-cyano-3-methylpyridine} + \text{benzaldehyde} \xrightarrow[\text{Base}]{\text{Solvent, mild heat}} \text{3-(2-styryl)-2-pyridinecarboxamide}

$$

$$

\text{3-(2-styryl)-2-pyridinecarboxamide} \xrightarrow[\text{Pd/C, H}_2]{\text{Solvent, mild heat}} \text{3-(2-phenethyl)-2-pyridinecarboxamide}

$$

Chemical Reactions Analysis

Types of Reactions

3-Cyano-6-phenyl-2-pyridinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The cyano group and the phenyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-cyano derivatives, including 3-cyano-6-phenyl-2-pyridinecarboxylic acid, in cancer therapy. Research indicates that compounds within this class can act as modulators of survivin, a protein that inhibits apoptosis in cancer cells, thereby contributing to chemoresistance. A series of novel 3-cyanopyridine derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, such as prostate (PC-3), breast (MDA-MB-231), and liver cancer (HepG2) cells. Notably, some derivatives displayed IC50 values significantly lower than standard anticancer drugs like 5-FU, suggesting promising anticancer potential .

Antimicrobial Properties

The antimicrobial efficacy of pyridine derivatives has been well-documented, and this compound is no exception. Derivatives of this compound have shown notable activity against various pathogens, making them candidates for developing new antimicrobial agents . The structure of this compound allows for modifications that can enhance its bioactivity against resistant strains.

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, compounds similar to this compound have been reported to exhibit antidepressant and cardiotonic effects. These activities suggest a broad pharmacological profile that could be exploited in therapeutic contexts .

Insecticidal Activity

Research has demonstrated the insecticidal efficacy of various pyridine derivatives against pests such as the cowpea aphid (Aphis craccivora). The structural characteristics of this compound may contribute to its effectiveness as an insecticide by interfering with the biological processes of target pests . This makes it a candidate for further development in agricultural pest management strategies.

Chemical Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cyclization reactions and condensation techniques with appropriate precursors. The ability to modify the phenyl ring or the cyano group allows for the creation of a library of derivatives with tailored properties for specific applications in medicinal chemistry or agriculture.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Cyano-6-phenyl-2-pyridinecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and phenyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Cyano-6-phenyl-2-pyridinecarboxylic acid and related pyridinecarboxylic acid derivatives:

Structural and Electronic Comparisons

- Cyano vs. Halogen Substituents: The -CN group in the target compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group compared to chlorine-substituted analogs (e.g., 3-Chloro-6-hydroxypyridine-2-carboxylic acid) . This enhances solubility in polar solvents and may improve binding to charged biological targets.

- Aryl vs. Heteroaryl Modifications: The phenyl group at position 6 contributes to π-π stacking interactions in biological systems, whereas sulfanyl or thienopyridine moieties (e.g., –8) introduce steric bulk and alter metabolic stability .

- Trifluoromethyl vs.

Pharmacological Activity

- Cardiotonic Effects: 5-Cyano-2-trifluoromethyl derivatives () exhibit moderate inotropic activity, suggesting that this compound could share similar mechanisms, albeit with reduced potency compared to milrinone due to positional isomerism .

Biological Activity

3-Cyano-6-phenyl-2-pyridinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with both a cyano group and a carboxylic acid, which are critical for its biological activity.

Biological Activities

Research has identified several biological activities associated with this compound:

1. Antimicrobial Activity

Studies indicate that derivatives of cyano-pyridines exhibit antimicrobial properties. The mechanism is believed to involve the inhibition of bacterial enzymes, leading to cell death. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity .

2. Anticancer Properties

The anticancer potential of this compound has garnered attention. Research highlights its ability to inhibit PIM1 kinase, a protein implicated in cancer cell survival and proliferation. By targeting this kinase, the compound could induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. This effect may be mediated through the modulation of specific inflammatory pathways.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling and metabolism.

- Receptor Modulation : It may interact with various receptors, influencing cellular responses related to growth and survival.

- Induction of Apoptosis : By targeting pathways such as those involving PIM1 kinase or survivin, it can trigger programmed cell death in malignant cells .

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-Cyano-6-phenyl-2-pyridinecarboxylic acid?

The synthesis typically involves multi-step reactions, including:

- Condensation and cyclization : Reacting substituted benzaldehydes with aminopyridine derivatives in the presence of palladium or copper catalysts (e.g., Pd/C or CuI) in polar aprotic solvents like DMF or toluene .

- Functional group modifications : Subsequent oxidation or hydrolysis steps to introduce the carboxylic acid moiety. For example, nitrile groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids .

- Safety note : Use inert atmospheres (N₂/Ar) to prevent side reactions and ensure high purity (>95% by HPLC) .

Q. What analytical techniques are recommended for characterizing this compound?

Q. What safety protocols are critical during handling?

- Personal protective equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and safety goggles.

- Fire hazards : Use CO₂ or dry chemical extinguishers; avoid water if reactive intermediates are present .

- First aid : For skin contact, rinse immediately with water for 15 minutes; consult a physician if ingested .

Advanced Research Questions

Q. How can synthetic yields be optimized despite contradictory reports in literature?

Discrepancies in yields often arise from:

- Catalyst selection : Pd catalysts may favor cross-coupling steps (e.g., Suzuki-Miyaura), while Cu catalysts are cost-effective for Ullmann-type reactions. Compare turnover numbers (TONs) across studies .

- Solvent effects : Solvents with high dielectric constants (e.g., DMF) improve solubility but may degrade acid-sensitive intermediates. Screen solvents like THF or acetonitrile for balanced reactivity .

- Reaction monitoring : Use in-situ FTIR or LC-MS to identify kinetic bottlenecks (e.g., incomplete cyclization) .

Q. What computational strategies predict the compound’s electronic properties for drug design?

- Density functional theory (DFT) : Calculate HOMO/LUMO energies to assess redox activity. The Colle-Salvetti correlation-energy model can approximate electron density distributions for reactivity predictions .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) by aligning the carboxylic acid and cyano groups in binding pockets. Software like AutoDock Vina is recommended .

Q. How do structural modifications impact biological activity?

- SAR studies :

- Cyano group replacement : Substituting -CN with -CF₃ may enhance metabolic stability but reduce hydrogen-bonding capacity .

- Phenyl ring derivatives : Electron-withdrawing groups (e.g., -Cl, -F) at the 4-position improve antimicrobial activity, as seen in analogous pyridinecarboxylic acids .

- In vitro testing : Use MIC assays against Gram-positive bacteria (e.g., S. aureus) to validate efficacy .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

- Variable temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak broadening.

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to clarify nitrogen environments in the pyridine ring .

- Cross-validate with XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry .

Methodological Guidelines

Q. What strategies mitigate byproduct formation during synthesis?

- Stepwise purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) after each synthetic step .

- Additive screening : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to sequester reactive intermediates .

Q. How to design stability studies for long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.